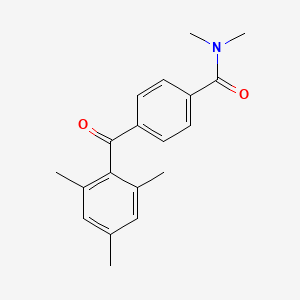![molecular formula C11H18N2O B5698673 2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)
2-[propyl(2-pyridinylmethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[propyl(2-pyridinylmethyl)amino]ethanol is a chemical compound that is widely used in scientific research. It is also known as PPM-18 or 2-PMAE. This compound is a derivative of pyridine and is used in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2-[propyl(2-pyridinylmethyl)amino]ethanol is not fully understood. However, it is known to activate GPCRs, which in turn activate intracellular signaling pathways. The activation of GPCRs leads to the release of intracellular messengers such as cyclic AMP (cAMP) and calcium ions. These messengers then activate downstream signaling pathways that regulate various cellular processes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to increase the release of insulin from pancreatic beta cells. It also increases the release of dopamine from dopaminergic neurons in the brain. PPM-18 has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[propyl(2-pyridinylmethyl)amino]ethanol in lab experiments is its high binding affinity for GPCRs. This makes it a useful tool for studying GPCR signaling pathways. Another advantage is its stability in various solvents, which makes it easy to handle in lab experiments.
One of the limitations of using this compound is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 2-[propyl(2-pyridinylmethyl)amino]ethanol. One direction is the development of new drugs that target GPCRs using PPM-18 as a starting point. Another direction is the study of the role of GPCRs in various diseases, such as cancer and neurological disorders. Additionally, the use of PPM-18 in combination with other compounds may lead to the development of new therapies for various diseases.
Synthesis Methods
2-[propyl(2-pyridinylmethyl)amino]ethanol is synthesized by reacting 2-bromoethylamine hydrobromide with 2-pyridinemethanol in the presence of potassium carbonate. The reaction takes place in anhydrous dimethylformamide (DMF) at 80°C for 24 hours. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
2-[propyl(2-pyridinylmethyl)amino]ethanol is used in various scientific research studies. It is commonly used as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in signal transduction. PPM-18 is used to study the binding affinity of GPCRs and their downstream signaling pathways. It is also used in the development of new drugs that target GPCRs.
properties
IUPAC Name |
2-[propyl(pyridin-2-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-7-13(8-9-14)10-11-5-3-4-6-12-11/h3-6,14H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIUPARCNWPFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)


![2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5698617.png)
![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5698633.png)
![N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5698645.png)





